N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a cyclopropane carboxamide group
Properties
Molecular Formula |
C14H23N5O |
|---|---|
Molecular Weight |
277.37 g/mol |
IUPAC Name |
N-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23N5O/c1-10-16-17-13(18(10)2)9-19-7-3-4-12(8-19)15-14(20)11-5-6-11/h11-12H,3-9H2,1-2H3,(H,15,20) |
InChI Key |
FKUOYZRGFRPKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of the Cyclopropane Carboxamide Group: This step involves the reaction of cyclopropane derivatives with carboxamide precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The triazole ring and piperidine moiety are crucial for binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide: shares similarities with other triazole and piperidine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
